molecular formula C11H19NO3 B15302097 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid

1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid

Cat. No.: B15302097
M. Wt: 213.27 g/mol
InChI Key: LULVJWNQEIPTNB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclobutane ring and functional groups such as a carboxylic acid and an amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid typically involves the formation of the cyclobutane ring through [2+2] cycloaddition reactions. One common method is the photodimerization of trans-cinnamic acid derivatives under UV light, which forms the cyclobutane ring . The subsequent functionalization of the cyclobutane ring with amide and carboxylic acid groups can be achieved through various organic reactions, including amidation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the amide and carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized cyclobutane compounds .

Scientific Research Applications

1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid and amide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring with both amide and carboxylic acid groups. This structural arrangement provides a balance of rigidity and functional versatility, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

1-(2,3-dimethylbutanoylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H19NO3/c1-7(2)8(3)9(13)12-11(10(14)15)5-4-6-11/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15)

InChI Key

LULVJWNQEIPTNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)NC1(CCC1)C(=O)O

Origin of Product

United States

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